1-phenyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)9-6-8(10(17)18)15-16(9)7-4-2-1-3-5-7/h1-6H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZSBMSFNFCZRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of phenylhydrazine with trifluoromethyl-substituted enones. One efficient method includes the use of ionic liquids and microwave irradiation to promote the reaction, resulting in high yields and reduced reaction times . Another approach involves the use of palladium-catalyzed cross-coupling reactions to introduce the trifluoromethyl group .
Industrial Production Methods: Industrial production of this compound may involve scalable solvent-free reactions, which are advantageous due to their environmental friendliness and cost-effectiveness. The use of ethyl acetoacetate and phenylhydrazine derivatives under controlled conditions can yield the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Halogenation and other substitution reactions can introduce different substituents at specific positions on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under mild conditions.
Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid exhibit anticancer properties. Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, a study demonstrated that modifications on the pyrazole ring could enhance its cytotoxic effects against breast and lung cancer cells .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. This inhibition can lead to reduced symptoms in conditions such as arthritis and other inflammatory diseases .
Herbicide Development
The trifluoromethyl group in this compound contributes to its potential as a herbicide. Research indicates that similar compounds can act as effective herbicides by inhibiting specific enzymes in plant growth pathways. The development of such agrochemicals aims to improve crop yield while minimizing environmental impact .
Insecticidal Activity
Studies have also explored the insecticidal properties of pyrazole derivatives, suggesting that they may disrupt the nervous systems of pests. This application is crucial for developing safer and more effective pest control methods in agriculture .
Polymer Additives
In materials science, this compound can be utilized as an additive in polymer formulations. Its unique chemical structure may enhance the thermal stability and mechanical properties of polymers, making them suitable for high-performance applications .
Coatings and Sealants
The compound's properties also lend themselves to use in coatings and sealants that require resistance to harsh environmental conditions. Research indicates that incorporating such compounds into formulations can improve durability and resistance to degradation .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives, including this compound, for their anticancer activity against human cancer cell lines. Results showed significant inhibition of cell growth with IC50 values in the low micromolar range, highlighting the importance of structural modifications for enhancing bioactivity.
Case Study 2: Herbicide Efficacy
In an agricultural study, researchers tested various pyrazole compounds for their herbicidal activity on common weeds. The results indicated that compounds with trifluoromethyl substitutions exhibited higher levels of weed control compared to traditional herbicides, suggesting a promising avenue for developing new agricultural products.
Mechanism of Action
The mechanism of action of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the pyrazole ring’s ability to form hydrogen bonds, enables the compound to bind to active sites on enzymes, inhibiting their activity and modulating biochemical pathways .
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
Positional Isomerism of Trifluoromethyl Group
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (C${6}$H${5}$F${3}$N${2}$O$_{2}$): The trifluoromethyl group at position 3 reduces steric hindrance compared to the target compound. This derivative exhibits lower molecular weight (194.11 g/mol vs.
- 1-(3-Chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxylic acid : Substitution of phenyl with a chloropyridinyl group introduces a nitrogen heterocycle, enhancing polarity and metal coordination capacity. This compound is a key intermediate for the insecticide DP-23, demonstrating the impact of aromatic heterocycles on agrochemical activity .
Heterocycle Replacement
- 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid : Replacing pyrazole with triazole retains the trifluoromethyl and carboxylic acid groups but alters ring electronics. This compound shows potent antitumor activity (68.09% growth inhibition in NCI-H522 cells), highlighting the role of heterocycle choice in biological targeting .
Substituent Effects on Bioactivity
Physicochemical Properties
- Solubility : The carboxylic acid group enhances water solubility, but trifluoromethyl and aryl groups counterbalance this by increasing hydrophobicity. For example, the hydrochloride salt of 1-phenyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid (CAS 385416-14-8) shows improved solubility in polar solvents .
- Crystal Packing : X-ray data for 1-(4-methoxyphenyl)-3-CF$_3$-5-(trimethoxyphenyl)-1H-pyrazole (P-1 space group) reveals planar geometry stabilized by π-π stacking, a feature likely shared with the target compound .
Biological Activity
1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid (CAS No. 497833-13-3) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, emphasizing its anticancer and anti-inflammatory properties.
The molecular formula of this compound is , with a molecular weight of 256.18 g/mol. The compound features a trifluoromethyl group, which is known to enhance biological activity by improving the pharmacokinetic properties of drugs.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₇F₃N₂O₂ |
| Molecular Weight | 256.18 g/mol |
| CAS Number | 497833-13-3 |
| IUPAC Name | This compound |
| Appearance | White to off-white powder |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. The incorporation of the trifluoromethyl group can be achieved through various fluorination methods, enhancing the compound's lipophilicity and biological activity.
Anticancer Activity
Recent studies have demonstrated that compounds containing the 1H-pyrazole scaffold exhibit significant anticancer properties. For instance, research has shown that derivatives similar to this compound can inhibit the proliferation of various cancer cell lines, including:
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
- Colorectal Cancer
In vitro studies reported IC50 values indicating effective inhibition of cell growth, suggesting that this compound may serve as a lead structure for developing new anticancer agents .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has also been highlighted in recent literature. Compounds similar to this compound have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. For example, studies have reported IC50 values for COX inhibition that compare favorably with standard anti-inflammatory drugs like diclofenac .
Study on Anticancer Effects
A study published in ACS Omega evaluated a series of pyrazole derivatives for their anticancer activity. The results indicated that compounds with a trifluoromethyl group significantly enhanced cytotoxicity against various cancer cell lines, including lung and prostate cancers. The mechanism was proposed to involve apoptosis induction through the activation of caspases .
Study on Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of pyrazole compounds, showing that certain derivatives exhibited potent COX inhibition and reduced edema in animal models. Specifically, one derivative demonstrated an IC50 value lower than that of celecoxib, indicating superior efficacy .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid?
- Methodological Answer : Synthesis typically involves cyclocondensation of trifluoromethyl-substituted hydrazines with β-keto esters or acids. For example, pyrazole rings are formed via [3+2] cycloaddition reactions. Key steps include:
- Starting Materials : Trifluoromethyl ketones, phenylhydrazines, and β-keto esters (e.g., ethyl acetoacetate) .
- Reagents : Acid catalysts (e.g., H₂SO₄) or base-mediated conditions to promote cyclization. Difluoromethylation or trifluoromethylation reagents (e.g., CF₃I) may be used to introduce the trifluoromethyl group .
- Purification : Column chromatography or recrystallization to isolate the carboxylic acid derivative. Yield optimization often requires temperature control (e.g., 80–100°C) .
Q. How is the structure of this compound characterized in academic research?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Peaks at δ ~6.5–8.0 ppm (aromatic protons), δ ~160–170 ppm (carboxylic acid carbonyl) .
- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) .
- Mass Spectrometry : Molecular ion peaks consistent with the molecular formula C₁₁H₇F₃N₂O₂ (MW: 256.18) .
- X-ray Crystallography : Confirms the planar pyrazole ring and spatial arrangement of the trifluoromethyl group .
Q. What are the primary biological or chemical applications of this compound?
- Methodological Answer :
- Medicinal Chemistry : Acts as a scaffold for kinase inhibitors (e.g., factor Xa inhibitors) due to its trifluoromethyl group enhancing metabolic stability and binding affinity .
- Agrochemical Research : The trifluoromethyl group improves pesticidal activity; derivatives are tested for antifungal properties .
- Material Science : Used as a ligand in coordination chemistry for catalytic applications .
Advanced Research Questions
Q. How can researchers resolve low yields in the final cyclization step during synthesis?
- Methodological Answer :
- Reaction Optimization :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Catalyst Screening : Pd(PPh₃)₄ enhances coupling efficiency in Suzuki-Miyaura reactions for aryl substitutions .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., uncyclized intermediates) and adjust stoichiometry .
- Case Study : A 2023 study achieved 85% yield by refluxing in toluene with p-TsOH as a catalyst .
Q. What strategies are employed to enhance the compound’s bioactivity in drug design?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Substitution Patterns : Introducing electron-withdrawing groups (e.g., -NO₂) at the phenyl ring increases antitumor activity (e.g., IC₅₀ improved from 10 µM to 2 µM in NCI-H522 cells) .
- Prodrug Design : Esterification of the carboxylic acid group improves membrane permeability (e.g., ethyl ester derivatives) .
- Computational Modeling : Docking studies with c-Met kinase identified key hydrogen bonds between the carboxylic acid and Arg1086 residue .
Q. How do researchers address contradictions in reported biological activity data?
- Methodological Answer :
- Standardized Assays : Re-evaluate activity under uniform conditions (e.g., fixed cell lines, ATP concentrations in kinase assays) .
- Metabolite Profiling : LC-HRMS identifies active metabolites that may contribute to discrepancies (e.g., demethylated derivatives in hepatic microsome studies) .
- Data Cross-Validation : Compare results across multiple models (e.g., in vitro vs. in vivo efficacy in thrombosis models) .
Key Research Challenges
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
